molecular formula C10H7N3O B570893 6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) CAS No. 116962-17-5

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI)

Cat. No.: B570893
CAS No.: 116962-17-5
M. Wt: 185.186
InChI Key: ULAPMEBZZDWKHX-UHFFFAOYSA-N
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Description

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) is a heterocyclic compound with the molecular formula C10H7N3O and a molecular weight of 185.186 g/mol. This compound is of interest due to its unique structure, which combines an imidazole ring fused to a quinoline ring, making it a valuable scaffold in medicinal chemistry and other scientific research fields.

Preparation Methods

The synthesis of 6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzonitrile and glyoxal, the compound can be synthesized through a series of condensation and cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, allowing for the introduction of various functional groups. Common reagents include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the imidazole or quinoline rings .

Scientific Research Applications

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its unique structure, it is investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused imidazole ring, but with different biological activities and applications.

    Quinazolinone: A compound with a similar quinoline structure but different functional groups, leading to distinct chemical and biological properties.

    Benzimidazole: A simpler structure with an imidazole ring fused to a benzene ring, used in various pharmaceutical applications.

The uniqueness of 6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI) lies in its specific ring fusion and the potential for diverse chemical modifications, making it a versatile scaffold for drug development and other research applications.

Properties

CAS No.

116962-17-5

Molecular Formula

C10H7N3O

Molecular Weight

185.186

IUPAC Name

3,9-dihydroimidazo[4,5-h]quinolin-6-one

InChI

InChI=1S/C10H7N3O/c14-8-3-4-11-9-6(8)1-2-7-10(9)13-5-12-7/h1-5H,(H,11,14)(H,12,13)

InChI Key

ULAPMEBZZDWKHX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C1C(=O)C=CN3)N=CN2

Synonyms

6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI)

Origin of Product

United States

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